molecular formula C9H15ClN2O B8055773 (3S)-3-amino-3-(4-aminophenyl)propan-1-ol hydrochloride

(3S)-3-amino-3-(4-aminophenyl)propan-1-ol hydrochloride

Cat. No.: B8055773
M. Wt: 202.68 g/mol
InChI Key: LLEYLBVBGLLORG-FVGYRXGTSA-N
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Description

(3S)-3-amino-3-(4-aminophenyl)propan-1-ol hydrochloride: is a chemical compound that belongs to the class of organic compounds known as amino alcohols. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Properties

IUPAC Name

(3S)-3-amino-3-(4-aminophenyl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,10-11H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEYLBVBGLLORG-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CCO)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-3-(4-aminophenyl)propan-1-ol hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route is the reduction of a corresponding nitro compound followed by amination. The reaction conditions may include the use of reducing agents such as hydrogen gas in the presence of a catalyst, or chemical reductants like iron or tin chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

(3S)-3-amino-3-(4-aminophenyl)propan-1-ol hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in the corresponding nitro compound.

  • Reduction: The nitro group can be reduced to an amino group, leading to the formation of the amine derivative.

  • Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like iron (Fe) or tin chloride (SnCl2) are often used.

  • Substitution: Various alkyl halides and strong acids or bases may be employed.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution: Alkylated or acylated products

Scientific Research Applications

(3S)-3-amino-3-(4-aminophenyl)propan-1-ol hydrochloride: has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms or as a probe in molecular biology research.

  • Medicine: It may serve as a precursor for the synthesis of pharmaceuticals or as an intermediate in drug development.

  • Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which (3S)-3-amino-3-(4-aminophenyl)propan-1-ol hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of the research or industrial application.

Comparison with Similar Compounds

(3S)-3-amino-3-(4-aminophenyl)propan-1-ol hydrochloride: can be compared with other similar compounds, such as:

  • 4-Aminophenol: Similar in structure but lacks the amino group on the propanol chain.

  • 3-Amino-1-propanol: Lacks the phenyl group, making it a simpler amino alcohol.

  • 4-Aminobenzyl alcohol: Contains a benzyl group instead of a propanol chain.

Uniqueness: The presence of both amino and hydroxyl groups on the same carbon chain, along with the specific stereochemistry (3S), makes this compound unique and valuable in various applications.

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